An In-depth Technical Guide to the Chemical Properties and Structure of 2-Butylcyclohexanone
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-butylcyclohexanone. The information is tailored for a scientific audience, with a focus on facilitating research and development activities. This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visualizations of the compound's structure.
Chemical Structure and Isomerism
2-Butylcyclohexanone is a cyclic ketone with a butyl group attached to the second carbon atom of the cyclohexanone (B45756) ring. The term "2-butylcyclohexanone" can refer to several structural isomers depending on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl. These isomers share the same molecular formula, C₁₀H₁₈O, and a molecular weight of approximately 154.25 g/mol , but exhibit distinct physical and chemical properties due to their different structural arrangements.[1][2][3][4]
The presence of two stereocenters in some isomers, such as 2-sec-butylcyclohexanone (B81716), at the point of attachment of the butyl group and within the cyclohexane (B81311) ring, results in the potential for multiple diastereomers.[5] The specific stereochemistry can significantly influence the compound's biological activity and physical properties.
Below are the chemical structures of the primary isomers of 2-butylcyclohexanone.
Physicochemical Properties
The physical and chemical properties of 2-butylcyclohexanone isomers vary based on the structure of the butyl group. These properties are summarized in the table below.
| Property | 2-n-Butylcyclohexanone | 2-sec-Butylcyclohexanone | 2-isobutylcyclohexanone | 2-tert-Butylcyclohexanone |
| IUPAC Name | 2-butylcyclohexan-1-one[3] | 2-butan-2-ylcyclohexan-1-one[2] | 2-(2-methylpropyl)cyclohexan-1-one[6] | 2-tert-butylcyclohexan-1-one[4] |
| CAS Number | 1126-18-7[3] | 14765-30-1[2] | 4668-64-8[6] | 1728-46-7[4] |
| Molecular Formula | C₁₀H₁₈O[3] | C₁₀H₁₈O[2] | C₁₀H₁₈O[6] | C₁₀H₁₈O[4] |
| Molecular Weight | 154.25 g/mol [3] | 154.25 g/mol [2] | 154.25 g/mol | 154.25 g/mol [4] |
| Boiling Point | 223-225 °C at 760 mmHg | 76-78 °C at 8 mmHg[7][8] | Not available | 62.5 °C at 4 mmHg[9] |
| Density | 0.903 g/mL at 25 °C | 0.912 g/mL at 25 °C[7][8] | Not available | 0.896 g/mL at 25 °C[9] |
| Solubility in Water | Not available | 566 mg/L at 20 °C[2] | Not available | Insoluble[10] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[11] | Not available | Colorless liquid[10] |
| Odor | Not available | Woody, camphoraceous, musty[7][8] | Not available | Sweet, fruity[10] |
Experimental Protocols
Synthesis of 2-Butylcyclohexanone Isomers
Several synthetic routes have been reported for the preparation of 2-butylcyclohexanone isomers. The choice of method often depends on the desired isomer and the available starting materials.
General Synthesis Workflow:
Synthesis of 2-sec-Butylcyclohexanone:
One common method for the synthesis of 2-sec-butylcyclohexanone is the hydrogenation of o-sec-butylphenol.[5][7][8]
-
Reaction: o-sec-Butylphenol is hydrogenated in the presence of a palladium catalyst.
-
Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by distillation.
Another approach involves the hydrogenation of 2-sec-butylidene cyclohexanone.[5][7][8]
Synthesis of 2-tert-Butylcyclohexanone:
A common laboratory preparation involves the oxidation of 2-tert-butylcyclohexanol (B1585498).[12]
-
Reactants: 2-tert-Butylcyclohexanol, sodium dichromate dihydrate, and concentrated sulfuric acid in diethyl ether and water.[12]
-
Procedure:
-
A solution of 2-tert-butylcyclohexanol in diethyl ether is cooled to 10 °C.[12]
-
A solution of sodium dichromate dihydrate and concentrated sulfuric acid in water is added dropwise while maintaining the temperature below 25 °C.[12]
-
The mixture is stirred for two hours at room temperature.[12]
-
The reaction mixture is poured onto ice-water, and the ether layer is separated.[12]
-
The aqueous phase is extracted with ether, and the combined organic extracts are washed with water and sodium bicarbonate, then dried.[12]
-
The solvent is evaporated to yield the crude product.[12]
-
Analytical Methods
The identification and characterization of 2-butylcyclohexanone isomers are typically performed using a combination of spectroscopic techniques.
General Analytical Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[13]
-
¹H NMR: Acquire the proton NMR spectrum on a spectrometer of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.[13]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is used to simplify the spectrum. Typical parameters include a 45° pulse width and a relaxation delay of 2.0 s.[13]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[13]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.[13] The key absorption to identify is the carbonyl (C=O) stretch, which typically appears around 1715 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: For volatile compounds like 2-butylcyclohexanone, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[13]
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.[13]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butylcyclohexanone | C10H18O | CID 70771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-tert-Butylcyclohexanone | C10H18O | CID 102681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]
- 6. 2-Isobutylcyclohexan-1-one | C10H18O | CID 107320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-SEC-BUTYLCYCLOHEXANONE CAS#: 14765-30-1 [m.chemicalbook.com]
- 8. 2-SEC-BUTYLCYCLOHEXANONE | 14765-30-1 [chemicalbook.com]
- 9. 2-TERT-BUTYLCYCLOHEXANONE | 1728-46-7 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. CAS 14765-30-1: 2-sec-Butylcyclohexanone | CymitQuimica [cymitquimica.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
